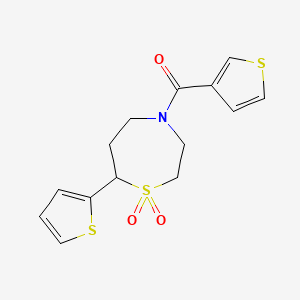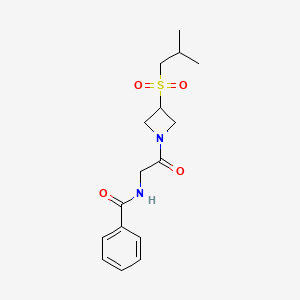
N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidinones, also known as beta-lactams, are a class of compounds that have a four-membered cyclic amide. They are structurally similar to beta-lactam antibiotics like penicillins and cephalosporins . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have various applications in medicinal chemistry .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine under microwave irradiation . The synthesis process can be influenced by various substituents at the N-1 and C-4 positions of the azetidinone ring .Molecular Structure Analysis
The molecular structure of azetidinones and benzamides can vary greatly depending on the substituents attached to the ring. The presence of different substituents can significantly influence the properties and reactivity of these compounds .Chemical Reactions Analysis
Azetidinones can undergo various chemical reactions due to the presence of the reactive beta-lactam ring. They can react with nucleophiles, leading to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones and benzamides can be influenced by the nature and position of the substituents on the ring. These properties can include solubility, stability, and reactivity .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide and its derivatives have been explored for their potential in antimicrobial and anticancer applications. The synthesized azetidinone derivatives from hippuric acid showed in vitro antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Their anticancer activity was evaluated against breast cancer (MCF7) cell lines, demonstrating average anticancer potential. N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide was identified as the most potent anticancer agent in this series (A. Deep et al., 2016).
Antitubercular Activity
Azetidin-2-one derivatives have been synthesized and tested for their antitubercular activities. Notably, compounds with chlorophenyl and 4-dimethyl amino phenyl groups exhibited significant antimicrobial and antitubercular activities, showing minimum inhibitory concentration (MIC) values comparable to the standard drug isoniazid. These findings highlight the potential of azetidin-2-one derivatives as new antimicrobial and antitubercular compounds (K. Ilango & S. Arunkumar, 2011).
Synthesis and Bioactivity of Azetidinone Derivatives
The exploration of azetidinone derivatives extends to various bioactivities, including antimicrobial, antitubercular, and anticancer properties. The structure-activity relationships (SAR) of these compounds are influenced by their chemical modifications, demonstrating the versatility of azetidinone derivatives in medicinal chemistry. For instance, the ultrasound-assisted synthesis of azetidinone derivatives revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with several compounds showing IC50 values of less than 1 µg/mL, indicating their potential as anti-tubercular scaffolds (Urja D. Nimbalkar et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12(2)11-23(21,22)14-9-18(10-14)15(19)8-17-16(20)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECMVIUFOCMKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)
![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)
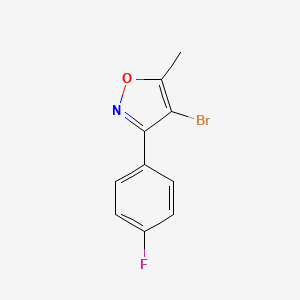
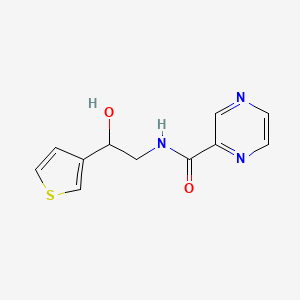

![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)
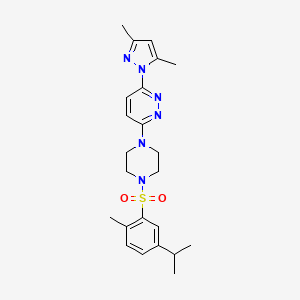
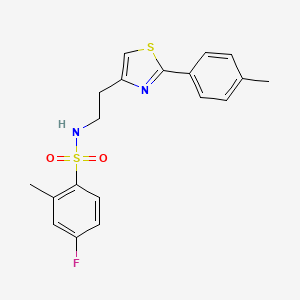
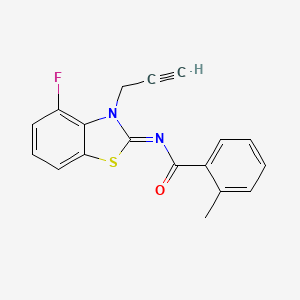
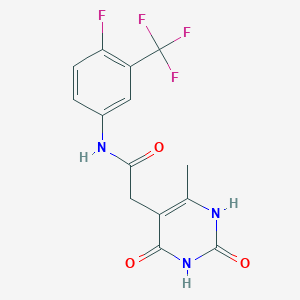
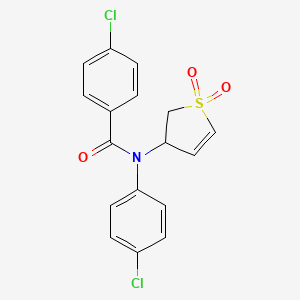

![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)
